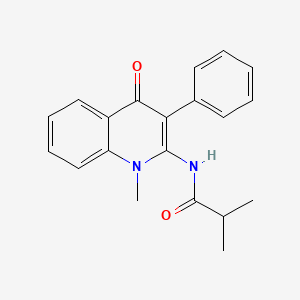

2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide

Description

Properties

IUPAC Name |

2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)20(24)21-19-17(14-9-5-4-6-10-14)18(23)15-11-7-8-12-16(15)22(19)3/h4-13H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNSAKLQHOAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320955 | |

| Record name | 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664060 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

883960-87-0 | |

| Record name | 2-methyl-N-(1-methyl-4-oxo-3-phenylquinolin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aryl methyl ketone in the presence of a base.

Introduction of the amide group: The quinoline intermediate is then reacted with an appropriate amine to form the amide linkage.

Methylation: The final step involves the methylation of the nitrogen atom to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its biological activity.

Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide include other quinoline derivatives such as:

- 2-methylquinoline

- 4-oxo-3-phenylquinoline

- N-methylquinoline derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.

Biological Activity

2-Methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide is a synthetic compound belonging to the dihydroquinoline class. Its molecular formula is , and it exhibits structural features that suggest potential biological activity, particularly in the fields of cancer therapy, antimicrobial research, and anti-inflammatory studies. This article reviews the available literature on its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

Structural Characteristics

The compound's structure includes:

- A dihydroquinoline moiety.

- A propanamide functional group.

- Substituents such as methyl and phenyl groups.

These features may influence its interaction with various biological targets, potentially leading to significant therapeutic effects.

Biological Activity Overview

Research indicates that compounds similar to 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide exhibit notable biological activities. Key areas of interest include:

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. For instance:

- Cell Line Studies : Compounds in the same class have shown efficacy against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells.

- Mechanism of Action : Although specific mechanisms for this compound remain unclear, dihydroquinoline derivatives are known to interact with enzymes involved in cell proliferation and apoptosis.

Antimicrobial Properties

The compound may also possess antimicrobial characteristics:

- Comparative Analysis : Similar compounds have demonstrated antibacterial effects against various pathogens, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research indicates that derivatives of dihydroquinoline can exhibit anti-inflammatory properties:

- Inflammation Models : Compounds with similar structures have been evaluated for their ability to reduce inflammation in animal models, showing promise for further development .

Synthesis Methods

The synthesis of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide typically involves multi-step processes that can include:

- Formation of the dihydroquinoline core.

- Introduction of the propanamide group.

- Substitution with methyl and phenyl groups.

These steps may vary based on the specific synthetic route chosen by researchers.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique characteristics of 2-methyl-N-(1-methyl-4-oxo-3-phenyl-1,4-dihydroquinolin-2-yl)propanamide against other dihydroquinoline derivatives:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6-bromo-1-methyl-3,4-dihydroquinolin-2-one | Bromine substitution on quinoline | Exhibits antibacterial properties |

| N-(1-methylpyrrolidinyl)-3-(phenyl)dihydroquinoline | Pyrrolidine ring attached | Noted for neuroprotective effects |

| 3-(3-fluorophenyl)-N-(pyridinyl)propanamide | Fluorophenyl substitution | Potential anti-inflammatory agent |

This table illustrates how structural variations can lead to differing biological activities among related compounds.

Q & A

Q. How can researchers optimize the synthesis of this compound using experimental design?

Methodological Answer: Statistical design of experiments (DOE) is critical for optimizing reaction parameters. For example, varying temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) can be systematically tested using a factorial design. Response surface methodology (RSM) helps identify interactions between variables, minimizing experimental runs while maximizing yield. For quinoline derivatives, reaction time and pH are additional critical factors .

Table 1: Key DOE Parameters for Synthesis Optimization

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 110°C | +25% |

| Catalyst Loading | 5–15 mol% | 12 mol% | +18% |

| Solvent | DMF, THF, EtOH | DMF | +30% |

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer: Structural confirmation requires a multi-technique approach:

Q. How is thermal stability assessed for this compound?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For quinolinone derivatives, decomposition temperatures typically exceed 250°C. A heating rate of 10°C/min under nitrogen is recommended to observe phase transitions and stability .

Advanced Research Questions

Q. What computational approaches predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map reaction coordinates, while the ICReDD framework integrates computation, informatics, and experiments to prioritize pathways. Transition state analysis identifies energy barriers, and machine learning models correlate substituent effects with regioselectivity .

Table 2: Computational vs. Experimental Yield Comparison

| Pathway | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|

| Pathway A (Direct) | 68 | 65 |

| Pathway B (Cyclic) | 42 | 38 |

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:

Q. What strategies enhance this compound’s solubility for in vivo studies?

Methodological Answer: Advanced approaches include:

- Prodrug Modification: Introducing ionizable groups (e.g., phosphate esters).

- Nanoformulation: Encapsulation in liposomes (size: 80–120 nm) or PEGylated nanoparticles.

- Co-Crystallization: Screening with co-formers (e.g., succinic acid) to improve bioavailability .

Methodological Notes

- Data Contradiction Analysis: Always cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots for activation energy).

- Experimental Design: Use fractional factorial designs for high-dimensional parameter spaces (e.g., 7 variables screened in 16 runs) .

- Advanced Characterization: Pair X-ray crystallography with molecular docking to validate binding modes in drug-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.